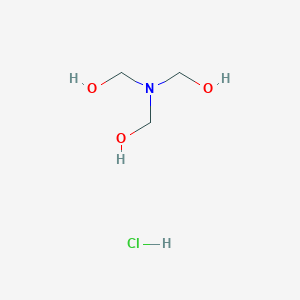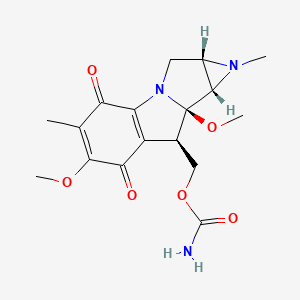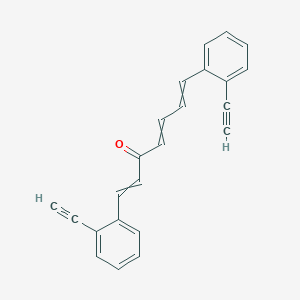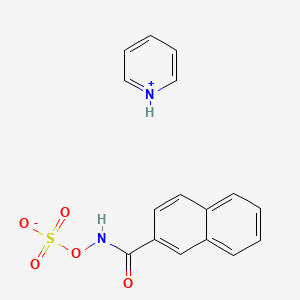
N-2-Naphthoylhydroxylamine-O-sulfonate pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-2-Naphthoylhydroxylamine-O-sulfonate pyridine is a heterocyclic compound that belongs to the family of hydroxylamine-O-sulfonates. These compounds are known for their unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a naphthalene ring, a hydroxylamine group, and a sulfonate group, which contribute to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-2-Naphthoylhydroxylamine-O-sulfonate pyridine typically involves the reaction of 2-chloronaphthalene with hydroxylamine-O-sulfonic acid. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine, to facilitate the formation of the desired product . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The compound is typically purified through crystallization or chromatography techniques to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
N-2-Naphthoylhydroxylamine-O-sulfonate pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into naphthylamines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include naphthoquinones, naphthylamines, and various substituted derivatives. These products are often characterized by their unique chemical and physical properties, making them valuable in different applications .
Aplicaciones Científicas De Investigación
N-2-Naphthoylhydroxylamine-O-sulfonate pyridine has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-2-Naphthoylhydroxylamine-O-sulfonate pyridine involves its interaction with various molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function . The specific molecular targets and pathways involved depend on the context of its use, such as in biochemical assays or therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-2-Naphthoylhydroxylamine-O-sulfonate pyridine include other hydroxylamine-O-sulfonates, such as:
- Hydroxylamine-O-sulfonic acid
- N-2-Naphthoylhydroxylamine
- N-2-Naphthoylsulfonamide
Uniqueness
This compound is unique due to its combination of a naphthalene ring, hydroxylamine group, and sulfonate group. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable in various applications. Its ability to undergo diverse chemical reactions and form a wide range of derivatives further highlights its versatility and potential.
Propiedades
Número CAS |
77372-69-1 |
|---|---|
Fórmula molecular |
C16H14N2O5S |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
(naphthalene-2-carbonylamino) sulfate;pyridin-1-ium |
InChI |
InChI=1S/C11H9NO5S.C5H5N/c13-11(12-17-18(14,15)16)10-6-5-8-3-1-2-4-9(8)7-10;1-2-4-6-5-3-1/h1-7H,(H,12,13)(H,14,15,16);1-5H |
Clave InChI |
GGVHQELPMDVFPG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=[NH+]C=C1.C1=CC=C2C=C(C=CC2=C1)C(=O)NOS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Indole-2,3-dione, 1-[2-(4-bromophenyl)-2-oxoethyl]-](/img/structure/B14450801.png)


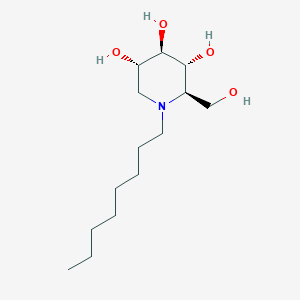
![N'-[3-(dimethylamino)propyl]benzenecarboximidamide](/img/structure/B14450836.png)
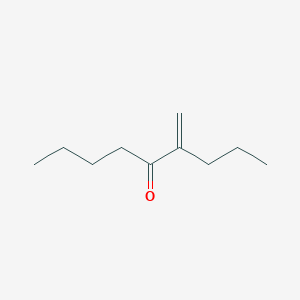

![9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-ethyl-, methyl ester](/img/structure/B14450854.png)
![N-[3-(Triethoxysilyl)propyl]-L-prolinamide](/img/structure/B14450856.png)
![N-[[(E)-2-phenylethenyl]sulfonylamino]formamide](/img/structure/B14450859.png)

